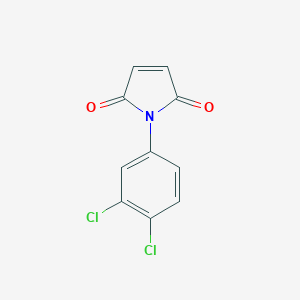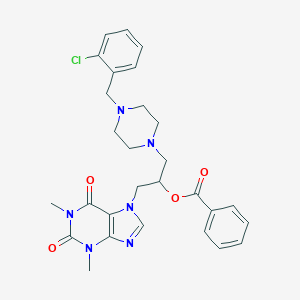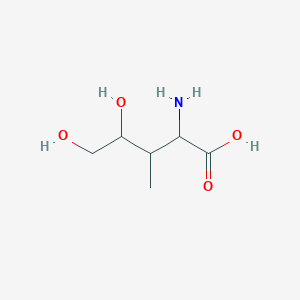
2-Amino-4,5-dihydroxy-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,5-dihydroxy-3-methylpentanoic acid, commonly known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a naturally occurring amino acid derivative. DOPS is an important precursor of the neurotransmitter norepinephrine, which plays a crucial role in the regulation of the sympathetic nervous system. DOPS has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
2-Amino-4,5-dihydroxy-3-methylpentanoic acid acts as a precursor of norepinephrine, which is synthesized from 2-Amino-4,5-dihydroxy-3-methylpentanoic acid through a series of enzymatic reactions. Norepinephrine is a neurotransmitter that plays a crucial role in the regulation of the sympathetic nervous system, which controls the body's response to stress. Norepinephrine acts on alpha and beta adrenergic receptors, which are located throughout the body, to produce a variety of physiological effects, including increased heart rate, blood pressure, and glucose release.
Effets Biochimiques Et Physiologiques
2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been shown to increase the levels of norepinephrine in the brain and peripheral tissues, which produces a variety of biochemical and physiological effects. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been shown to increase blood pressure, heart rate, and glucose release through its effects on norepinephrine. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has also been shown to improve cognitive function and attention in animal models of ADHD.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-4,5-dihydroxy-3-methylpentanoic acid has several advantages for use in lab experiments, including its ability to increase the levels of norepinephrine in the brain and peripheral tissues, its ability to improve cognitive function and attention, and its potential therapeutic applications in various neurological disorders. However, 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has several limitations, including its complex synthesis process, its potential for toxicity at high doses, and its potential for interactions with other medications.
Orientations Futures
There are several future directions for research on 2-Amino-4,5-dihydroxy-3-methylpentanoic acid, including its potential therapeutic applications in other neurological disorders, its potential for use in combination with other medications, and its potential for use in drug delivery systems. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has also been studied for its potential use in the treatment of depression, anxiety, and chronic fatigue syndrome. Further research is needed to fully understand the potential therapeutic applications of 2-Amino-4,5-dihydroxy-3-methylpentanoic acid and its mechanisms of action.
Méthodes De Synthèse
2-Amino-4,5-dihydroxy-3-methylpentanoic acid can be synthesized through a multi-step process involving the condensation of L-tyrosine and formaldehyde, followed by reduction and hydrolysis. The synthesis of 2-Amino-4,5-dihydroxy-3-methylpentanoic acid is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and orthostatic hypotension. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been shown to improve the symptoms of Parkinson's disease by increasing the levels of norepinephrine in the brain, which is depleted in Parkinson's disease. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has also been shown to improve the symptoms of ADHD by increasing the levels of norepinephrine in the prefrontal cortex, which is involved in attention and impulse control. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been used to treat orthostatic hypotension, a condition characterized by a sudden drop in blood pressure upon standing up, by increasing blood pressure through its effects on norepinephrine.
Propriétés
Numéro CAS |
105817-06-9 |
|---|---|
Nom du produit |
2-Amino-4,5-dihydroxy-3-methylpentanoic acid |
Formule moléculaire |
C6H13NO4 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2-amino-4,5-dihydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-3(4(9)2-8)5(7)6(10)11/h3-5,8-9H,2,7H2,1H3,(H,10,11) |
Clé InChI |
SGFRTCOTCWGGHB-UHFFFAOYSA-N |
SMILES |
CC(C(CO)O)C(C(=O)O)N |
SMILES canonique |
CC(C(CO)O)C(C(=O)O)N |
Synonymes |
Pentonic acid, 2-amino-2,3-dideoxy-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)
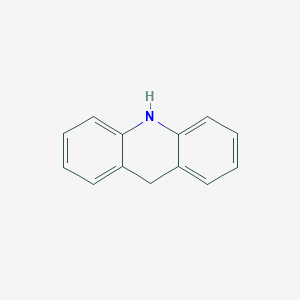
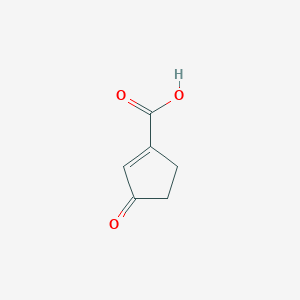
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)
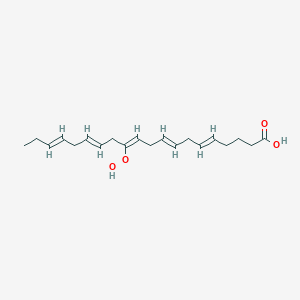

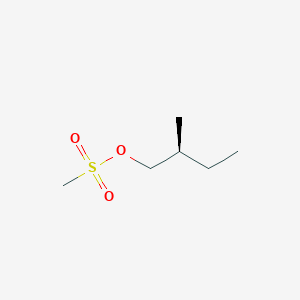
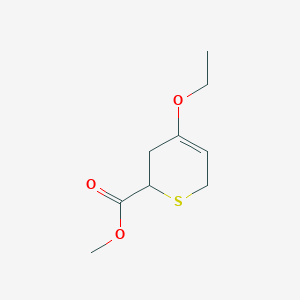
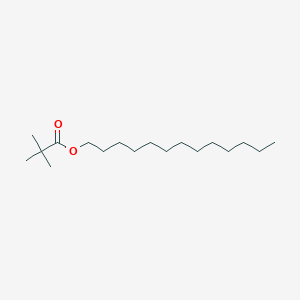
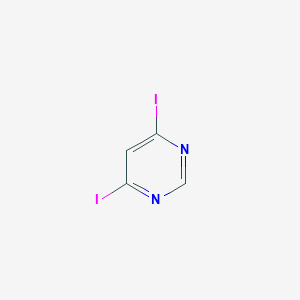
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)
